molecular formula C20H24N4O B4539787 N-[(OXOLAN-2-YL)METHYL]-3-PHENYL-5-(PROPAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE

N-[(OXOLAN-2-YL)METHYL]-3-PHENYL-5-(PROPAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE

Cat. No.: B4539787
M. Wt: 336.4 g/mol
InChI Key: ODBBNDYAPCLGKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(OXOLAN-2-YL)METHYL]-3-PHENYL-5-(PROPAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes an oxolane ring, a phenyl group, and a pyrazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(OXOLAN-2-YL)METHYL]-3-PHENYL-5-(PROPAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:

    Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyrimidine core.

    Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.

    Attachment of the Oxolane Ring: The oxolane ring is attached via a nucleophilic substitution reaction, where an oxolane derivative reacts with an appropriate electrophile.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(OXOLAN-2-YL)METHYL]-3-PHENYL-5-(PROPAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents like hydrogen gas or metal hydrides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides, aryl halides, and bases (e.g., sodium hydroxide) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-[(OXOLAN-2-YL)METHYL]-3-PHENYL-5-(PROPAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(OXOLAN-2-YL)METHYL]-3-PHENYL-5-(PROPAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(oxolan-2-yl)methanamine
  • N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride
  • N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride

Uniqueness

N-[(OXOLAN-2-YL)METHYL]-3-PHENYL-5-(PROPAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE stands out due to its unique combination of structural features, including the oxolane ring, phenyl group, and pyrazolopyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-14(2)18-11-19(21-12-16-9-6-10-25-16)24-20(23-18)17(13-22-24)15-7-4-3-5-8-15/h3-5,7-8,11,13-14,16,21H,6,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBBNDYAPCLGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C=NN2C(=C1)NCC3CCCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(OXOLAN-2-YL)METHYL]-3-PHENYL-5-(PROPAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE
Reactant of Route 2
N-[(OXOLAN-2-YL)METHYL]-3-PHENYL-5-(PROPAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE
Reactant of Route 3
Reactant of Route 3
N-[(OXOLAN-2-YL)METHYL]-3-PHENYL-5-(PROPAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE
Reactant of Route 4
N-[(OXOLAN-2-YL)METHYL]-3-PHENYL-5-(PROPAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE
Reactant of Route 5
N-[(OXOLAN-2-YL)METHYL]-3-PHENYL-5-(PROPAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE
Reactant of Route 6
N-[(OXOLAN-2-YL)METHYL]-3-PHENYL-5-(PROPAN-2-YL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE

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